molecular formula C14H20N2O2S B2399565 Furan-3-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone CAS No. 2176336-45-9

Furan-3-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone

Cat. No. B2399565
CAS RN: 2176336-45-9
M. Wt: 280.39
InChI Key: GMEAWQYAJVFYAA-UHFFFAOYSA-N
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Description

Furan-3-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone, also known as FTDM, is a chemical compound that has been studied for its potential use in scientific research. FTDM belongs to the class of compounds known as benzodiazepines and has been found to have anxiolytic and sedative effects. In

Scientific Research Applications

Synthesis and Chemical Transformations

  • Aza-Piancatelli Rearrangement: Furan derivatives undergo smooth aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol, leading to the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives respectively, showcasing the versatility of furan compounds in synthetic chemistry (B. Reddy et al., 2012).
  • Furanic Compounds as Linkers: Phenothiazine derivatives with various conjugated linkers, including furan, have been synthesized and evaluated in dye-sensitized solar cells, with the furan linker showing improved solar energy-to-electricity conversion efficiency, indicating the potential of furanic compounds in enhancing photovoltaic performance (Se Hun Kim et al., 2011).
  • Cycloaddition-Rearrangement Sequence: A method involving an intramolecular Diels-Alder cycloaddition (IMDAF) reaction of 2-amido substituted furans has been developed for the synthesis of various substituted hexahydroindolinones, demonstrating the chemical flexibility and reactivity of furan-based compounds in creating complex structures (A. Padwa et al., 1999).

Catalytic Processes and Material Synthesis

  • Catalytic Reduction of Biomass-Derived Furanic Compounds: Research into the reduction of furfural or 5-hydroxymethylfurfural (HMF) over heterogeneous catalysts highlights the potential of furanic compounds in the field of green chemistry and sustainable material production, emphasizing the diverse reactivity and applications of these structures in catalysis and material science (Y. Nakagawa et al., 2013).

properties

IUPAC Name

furan-3-yl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c17-14(12-2-8-18-10-12)16-5-1-4-15(6-7-16)13-3-9-19-11-13/h2,8,10,13H,1,3-7,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEAWQYAJVFYAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=COC=C2)C3CCSC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-3-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone

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